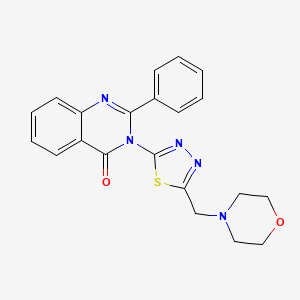![molecular formula C13H13NO B14154665 4-[2-(2-Pyridinyl)ethyl]phenol CAS No. 3767-85-9](/img/structure/B14154665.png)
4-[2-(2-Pyridinyl)ethyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2-Pyridinyl)ethyl]phenol, also known as Phenol, 4-[2-(2-pyridinyl)ethyl]-, is an organic compound with the molecular formula C₁₃H₁₃NO. It consists of a phenol group attached to a 2-(2-pyridinyl)ethyl substituent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Pyridinyl)ethyl]phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The scalability of this method makes it suitable for industrial applications .
化学反应分析
Types of Reactions
4-[2-(2-Pyridinyl)ethyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form reduced derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while nitration can produce nitrophenols .
科学研究应用
4-[2-(2-Pyridinyl)ethyl]phenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-[2-(2-Pyridinyl)ethyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and participate in various interactions with biological molecules. The pyridine ring can coordinate with metal ions, influencing the compound’s reactivity and biological activity .
相似化合物的比较
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Pyridine: A basic heterocyclic aromatic compound with a nitrogen atom in the ring.
4-Hydroxyphenethylamine: A compound with a phenol group and an ethylamine substituent.
Uniqueness
4-[2-(2-Pyridinyl)ethyl]phenol is unique due to the presence of both a phenol group and a pyridine ring, which confer distinct chemical and biological properties.
属性
CAS 编号 |
3767-85-9 |
|---|---|
分子式 |
C13H13NO |
分子量 |
199.25 g/mol |
IUPAC 名称 |
4-(2-pyridin-2-ylethyl)phenol |
InChI |
InChI=1S/C13H13NO/c15-13-8-5-11(6-9-13)4-7-12-3-1-2-10-14-12/h1-3,5-6,8-10,15H,4,7H2 |
InChI 键 |
RZKWYCPJVXNMMC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)CCC2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


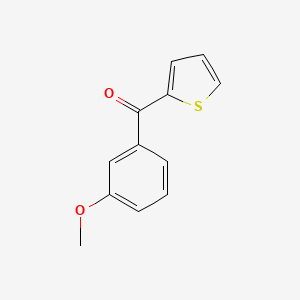
![3-[(Furan-2-ylcarbonyl)amino]-4-methoxybenzoic acid](/img/structure/B14154588.png)
![N-[4-(dimethylamino)phenyl]cyclopropanecarboxamide](/img/structure/B14154591.png)

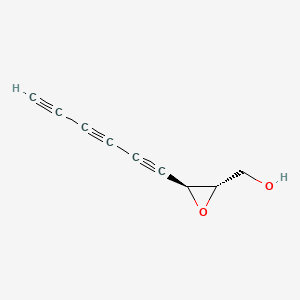
![2'-(2-chlorophenyl)-7'-fluoro-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14154615.png)
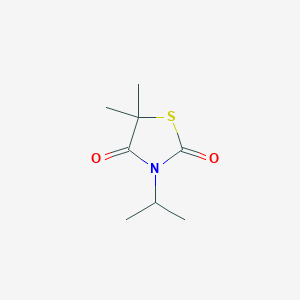


![2-Ethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanenitrile](/img/structure/B14154646.png)

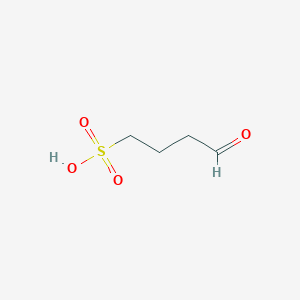
![Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxyacetate](/img/structure/B14154663.png)
